4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline
Description
Properties
Molecular Formula |
C15H11F2N3O2 |
|---|---|
Molecular Weight |
303.26 g/mol |
IUPAC Name |
4-[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]aniline |
InChI |
InChI=1S/C15H11F2N3O2/c16-15(17)21-12-4-2-1-3-11(12)13-19-14(22-20-13)9-5-7-10(18)8-6-9/h1-8,15H,18H2 |
InChI Key |
LIVTTYKNTMLZIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=C(C=C3)N)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization
The oxadiazole ring is formed via cyclodehydration of O-acylamidoximes under alkaline conditions. Tetrabutylammonium fluoride (TBAF) or hydroxide (TBAH) in dimethyl sulfoxide (DMSO) promotes room-temperature cyclization.
Procedure :
-
Amidoxime Formation : React 2-(difluoromethoxy)benzonitrile with hydroxylamine hydrochloride in ethanol to yield 2-(difluoromethoxy)benzamidoxime.
-
O-Acylation : Treat the amidoxime with ethyl chloroformate in dichloromethane (DCM) to form O-acylamidoxime.
-
Cyclization : Add TBAF (1.5 eq) in DMSO at 25°C for 4–6 hours.
Key Data :
Nitro Reduction Post-Oxadiazole Assembly
Two-Step Synthesis via Nitro Intermediate
This method prioritizes oxadiazole formation before introducing the aniline group, avoiding amine group interference.
Procedure :
-
Nitro Precursor Synthesis :
-
React 2-(difluoromethoxy)phenylboronic acid with 4-nitrobenzoyl chloride via Suzuki coupling to form 4-nitrobenzoyl-2-(difluoromethoxy)benzene.
-
Convert to amidoxime using hydroxylamine in ethanol.
-
-
Oxadiazole Formation : Cyclize with trifluoroacetic anhydride (TFAA) at 80°C.
-
Nitro Reduction : Use iron powder and ammonium chloride in ethanol/water (3:1) at 95°C for 2 hours.
Key Data :
One-Pot Tandem Reaction
Simultaneous Cyclization and Functionalization
Industrial-Scale Production
Continuous Flow Reactor Optimization
For large-scale synthesis, continuous flow systems enhance efficiency and safety:
-
Amidoxime Synthesis : Pump 2-(difluoromethoxy)benzonitrile and hydroxylamine through a heated reactor (70°C).
-
Cyclization : Mix with TFAA in a T-shaped mixer, then pass through a 120°C reactor coil.
-
Purification : In-line crystallization and filtration.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclodehydration | Room-temperature, scalable | Requires anhydrous conditions | 72–85% |
| Nitro Reduction | Avoids amine protection | Multi-step, longer duration | 58–73% |
| One-Pot Tandem | Fewer intermediates | Limited substrate compatibility | 65–77% |
| Continuous Flow | High throughput, consistent purity | High initial capital cost | 80–90% |
Critical Reaction Parameters
Solvent Effects
Catalytic Systems
-
TBAF vs. TBAH : TBAH increases yields by 8–12% but requires strict pH control.
-
Iron vs. Palladium Catalysts : Iron is cost-effective for reductions, but Pd/C offers faster kinetics.
Troubleshooting Common Issues
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various cancer cell lines, including glioblastoma and ovarian cancer cells. The compound 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline is hypothesized to share similar properties due to its structural resemblance to other active oxadiazole compounds .
Case Study:
In a study investigating the anticancer activity of oxadiazole derivatives, compounds similar to this compound showed percent growth inhibitions (PGIs) exceeding 70% against various cancer cell lines. These findings suggest that further exploration into this compound could yield promising results for cancer therapeutics .
Antimicrobial Properties
Oxadiazole derivatives have also been evaluated for their antimicrobial properties. The structural features of this compound may enhance its effectiveness against bacterial and fungal strains.
Research Findings:
A study demonstrated that oxadiazole derivatives exhibited notable antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with similar structures to this compound were found to have minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
Synthesis and Development
The synthesis of this compound involves multi-step reactions that typically include the condensation of appropriate precursors followed by cyclization to form the oxadiazole ring. The synthetic routes often utilize various reagents and conditions tailored to optimize yield and purity.
| Step | Description |
|---|---|
| 1 | Synthesis of difluoromethoxy phenol derivative |
| 2 | Formation of the oxadiazole ring through cyclization |
| 3 | Final coupling with aniline derivative |
This systematic approach allows for the fine-tuning of the chemical properties of the compound, which can be critical for enhancing biological activity .
Mechanism of Action
The mechanism of action of 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline involves its interaction with specific molecular targets. The difluoromethoxy group and the oxadiazole ring play crucial roles in binding to active sites of enzymes or receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares the target compound with structurally related analogs, emphasizing substituent variations and their impacts:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The difluoromethoxy and trifluoromethyl groups enhance stability and dipole moments compared to alkyl or thiophene substituents.
- Positional Effects : Substitution at the phenyl ring’s 2-position (target compound) vs. 3- or 4-positions (e.g., ) alters steric hindrance and electronic distribution, impacting binding to biological targets.
- Heteroaromatic vs.
Trends :
- Use of coupling agents like EDC·HCl and HOBt (target compound) improves yields compared to harsher bases (e.g., NaH).
- Thiophene-containing analogs require milder conditions due to the heterocycle’s sensitivity to strong acids/bases .
Biological Activity
The compound 4-(3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline , with CAS number 1708168-49-3 , is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory activities, drawing on various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 303.26 g/mol . The structure features a difluoromethoxy group attached to a phenyl ring, which is further linked to a 1,2,4-oxadiazole moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.26 g/mol |
| CAS Number | 1708168-49-3 |
Antioxidant Activity
Oxadiazole derivatives are recognized for their antioxidant properties. Studies have demonstrated that compounds within this class exhibit significant free radical scavenging capabilities. For instance, the antioxidant activity of related oxadiazoles was assessed using various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay, showing promising results in mitigating oxidative stress .
Anticancer Activity
Recent research highlights the potential anticancer properties of oxadiazole derivatives. The compound has been tested against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis in pancreatic cancer cells. The mechanism involves the activation of apoptotic signaling pathways, which was confirmed through molecular modeling and bioinformatics tools .
Case Study:
A study involving similar oxadiazole compounds reported significant anticancer effects on pancreatic cell lines (PANC-1), where treatment led to reduced cell viability and increased apoptotic markers .
Enzyme Inhibition
The enzyme inhibitory effects of oxadiazole derivatives have been extensively studied. Specifically, compounds similar to this compound have shown inhibition against various enzymes including cholinesterases and glucosidases. This suggests potential applications in managing conditions like diabetes and neurodegenerative diseases .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 4-(3-(2-(difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)aniline, and what reaction conditions optimize yield?
The synthesis of oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example:
- Step 1 : React 2-(difluoromethoxy)benzamidoxime with 4-aminobenzoic acid (or its activated ester) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) .
- Step 2 : Cyclization is catalyzed by coupling agents like EDC/HOBt or under thermal conditions (e.g., 120–150°C) to form the 1,2,4-oxadiazole ring .
Optimization : Yields improve with stoichiometric control (1:1 molar ratio), anhydrous conditions, and microwave-assisted synthesis to reduce reaction time .
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Anticancer Activity : Test against a panel of cancer cell lines (e.g., MCF-7, A549) using MTT assays. IC₅₀ values <10 µM (similar to oxadiazole analogs) suggest promising activity .
- Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays to identify target engagement .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data across different studies?
Contradictions often arise from structural modifications or assay variability . Strategies include:
- SAR Analysis : Compare substituent effects. For example, replacing -OCH₂F with -CF₃ in related compounds increased anticancer potency by 3-fold .
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Molecular Docking : Validate binding modes to targets (e.g., EGFR kinase) using software like AutoDock Vina. Discrepancies may arise from protonation states or solvation effects .
Q. What strategies improve solubility and bioavailability without compromising bioactivity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated -NH₂) to enhance solubility .
- Cocrystallization : Use coformers like succinic acid to improve dissolution rates, as shown for similar oxadiazoles .
- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can increase plasma half-life while maintaining IC₅₀ values .
Q. How can researchers address low yields or impurities in large-scale synthesis?
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
- Byproduct Analysis : LC-MS identifies common impurities, such as uncyclized intermediates or hydrolysis products. Adjust reaction pH (<7) to suppress hydrolysis .
- Process Optimization : Switch to flow chemistry for better temperature control and scalability .
Q. What computational methods predict the compound’s metabolic stability and toxicity?
- ADMET Prediction : Tools like SwissADME estimate logP (optimal ~2.5), CYP450 inhibition, and hERG cardiotoxicity risks .
- Metabolite Identification : Use in silico platforms (e.g., GLORYx) to predict Phase I/II metabolites, focusing on oxadiazole ring stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
